lariatin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

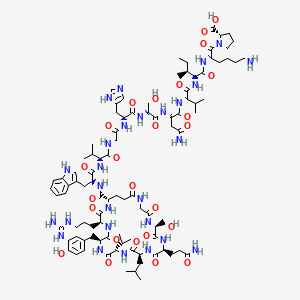

Lariatin A: is a unique compound produced by Rhodococcus jostii K01-B0171, an actinobacterium isolated from soil aggregates in Yunnan, China . It belongs to a class of lasso peptides, characterized by their distinctive lariat-like structure. These peptides exhibit potent biological activities, making them intriguing targets for research and drug development.

准备方法

菌株 K01-B0171 的分离:

- 红球菌 jostii K01-B0171 从云南采集的土壤样品中培养。

- 该化合物通过 HP-20 和 ODS 柱色谱法从培养液中分离。

- 通过高效液相色谱 (HPLC) 实现纯化 .

化学反应分析

抗分枝杆菌活性:

- 其对分枝杆菌的特异性抑制使其成为进一步研究的有希望的候选者。

拉瑞汀A: 抑制耻垢分枝杆菌 (MIC: 3.13 mg/ml) 和结核分枝杆菌 (MIC: 0.39 mg/ml) 的生长.

科学研究应用

Introduction to Lariatin A

This compound is a novel lasso peptide, a type of ribosomally synthesized and post-translationally modified peptide (RiPP), characterized by its unique structure and potent biological activities. This 18-residue compound is encoded by the gene cluster larABCDE found in Rhodococcus jostii K01-B0171. This compound has garnered attention for its selective anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, making it a promising candidate for the development of new antimicrobial therapies.

Structure and Mechanism of Action

This compound exhibits a distinct lasso structure, where the peptide forms a macrolactone ring that encapsulates a tail segment. This configuration is stabilized by specific amino acid interactions, particularly between Gly1 and Glu8, which form the internal linkage. The tail of the peptide passes through this ring, creating a robust structure that confers resistance to denaturation by chaotropic agents and organic solvents .

Key Amino Acids and Their Roles

Research has identified several critical amino acids that influence the activity and stability of this compound:

- Tyr6, Gly11, Asn14 : Essential for anti-mycobacterial activity.

- Val15, Ile16, Pro18 : Important for enhancing this activity.

- Gly1, Arg7, Glu8, Trp9 : Necessary for the maturation and production of this compound within the biosynthetic machinery .

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent against various mycobacterial species. Its selective action against Mycobacterium tuberculosis positions it as a candidate for further development into therapeutic agents aimed at combating tuberculosis. Studies have demonstrated that this compound can inhibit the growth of mycobacterial strains effectively, showcasing its potential as a lead compound in drug development .

Structural Biology Studies

The unique lasso structure of this compound provides a valuable model for studying peptide folding and stability. Researchers have utilized techniques such as nuclear magnetic resonance (NMR) spectroscopy to elucidate its three-dimensional structure, contributing to a better understanding of how structural features impact biological activity .

Genetic Engineering and Drug Development

Recent advances in genetic engineering have enabled the creation of lariatin variants with enhanced properties. Mutational analysis has led to the identification of point mutants that exhibit improved anti-mycobacterial activity compared to the wild-type sequence. This highlights the potential for engineered lasso peptides to serve as effective antibiotics against resistant strains of mycobacteria .

Case Study 1: Anti-Tuberculosis Activity

A study conducted by Inokoshi et al. (2016) explored the anti-mycobacterial properties of this compound and its variants. The researchers generated a library of lariatin variants through mutagenesis and assessed their inhibitory effects on Mycobacterium tuberculosis. The results indicated that certain variants exhibited significantly enhanced activity compared to the original compound, suggesting pathways for developing more effective treatments against tuberculosis .

Case Study 2: Structural Insights from NMR Studies

In another investigation, researchers utilized NMR spectroscopy to analyze the structural dynamics of this compound. The findings revealed critical insights into how specific amino acid residues contribute to the overall stability and function of the peptide. This structural knowledge is essential for guiding future modifications aimed at improving therapeutic efficacy .

Comparative Data Table

| Property | This compound | Other Lasso Peptides |

|---|---|---|

| Length | 18 residues | Varies (typically 10-30 residues) |

| Structure Type | Lasso peptide | Lasso peptide |

| Target Activity | Anti-mycobacterial | Varies (e.g., anti-fungal, anti-bacterial) |

| Source Organism | Rhodococcus jostii K01-B0171 | Various bacteria |

| Therapeutic Potential | High (tuberculosis) | Varies (depends on specific peptide) |

作用机制

- 拉瑞汀A 发挥其作用的确切机制仍然是一个活跃的研究领域。

- 它可能与特定分子靶标或途径相互作用,从而有助于其抗菌特性。

相似化合物的比较

- 该类别中的类似化合物包括拉瑞汀B ,它具有相同的套索状结构 .

拉瑞汀A: 由于其套索结构和对分枝杆菌和真菌的双重活性而脱颖而出。

生物活性

Lariatin A is a lasso peptide produced by the actinobacterium Rhodococcus jostii K01-B0171. This compound consists of 18 amino acids and exhibits significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. The unique structural features of this compound, including its cyclic nature and internal linkage, contribute to its biological efficacy.

This compound possesses a distinctive lasso structure, characterized by an internal linkage between the gamma-carboxyl group of Glu8 and the alpha-amino group of Gly1. This configuration is crucial for its biological activity. The three-dimensional structure, determined through NMR spectroscopy, reveals that the tail segment (Trp9-Pro18) passes through the ring segment (Gly1-Glu8), forming a "lasso" shape that is essential for its function .

Key Amino Acids Influencing Activity

Research has identified several amino acids that play critical roles in the biological activity of this compound:

- Essential for Production : Gly1, Arg7, Glu8, and Trp9 are vital for the maturation and production of this compound.

- Anti-mycobacterial Activity : Tyr6, Gly11, and Asn14 are directly responsible for its anti-mycobacterial properties. Additionally, Val15, Ile16, and Pro18 enhance this activity .

Biological Activity and Efficacy

This compound demonstrates potent anti-mycobacterial activity with a minimum inhibitory concentration (MIC) as low as 0.39 µg/mL against M. tuberculosis . This level of potency indicates its potential as a therapeutic agent in combating tuberculosis, especially in drug-resistant strains.

Comparative Efficacy

A comparison of this compound with other known antimycobacterial agents reveals its superior efficacy:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.39 | Mycobacterium tuberculosis |

| Lassomycin | 0.8 - 3 | Multidrug-resistant M. tuberculosis |

| Capistruin | Varies | Various mycobacterial species |

Case Study 1: Efficacy Against Drug-Resistant Strains

In a laboratory setting, this compound was tested against various strains of M. tuberculosis, including multidrug-resistant variants. The results indicated that this compound maintained its antimicrobial activity even at low concentrations, demonstrating potential as a treatment option where traditional antibiotics fail .

Case Study 2: Structure-Activity Relationship Analysis

A systematic mutational analysis was conducted to explore the structure-activity relationships of this compound variants. Mutants were generated by substituting specific amino acids to assess their impact on biological activity. Notably, some variants exhibited enhanced potency compared to the wild-type sequence, suggesting avenues for further genetic engineering to optimize therapeutic effects .

属性

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(5S,8S,11S,14S,17S,20S,23S)-8-(3-amino-3-oxopropyl)-20-(3-carbamimidamidopropyl)-5-(hydroxymethyl)-17-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15,18,21,26-octaoxo-14-propan-2-yl-1,4,7,10,13,16,19,22-octazacyclohexacosane-23-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H143N27O25/c1-11-50(10)77(91(143)111-60(20-14-15-31-95)92(144)121-33-17-22-68(121)93(145)146)120-90(142)76(49(8)9)119-85(137)65(38-70(97)126)114-87(139)67(44-123)116-82(134)64(37-53-40-100-45-105-53)106-73(129)42-104-88(140)74(47(4)5)117-84(136)63(36-52-39-102-56-19-13-12-18-55(52)56)113-80(132)59-28-30-71(127)103-41-72(128)107-66(43-122)86(138)110-58(27-29-69(96)125)79(131)112-61(34-46(2)3)83(135)118-75(48(6)7)89(141)115-62(35-51-23-25-54(124)26-24-51)81(133)108-57(78(130)109-59)21-16-32-101-94(98)99/h12-13,18-19,23-26,39-40,45-50,57-68,74-77,102,122-124H,11,14-17,20-22,27-38,41-44,95H2,1-10H3,(H2,96,125)(H2,97,126)(H,100,105)(H,103,127)(H,104,140)(H,106,129)(H,107,128)(H,108,133)(H,109,130)(H,110,138)(H,111,143)(H,112,131)(H,113,132)(H,114,139)(H,115,141)(H,116,134)(H,117,136)(H,118,135)(H,119,137)(H,120,142)(H,145,146)(H4,98,99,101)/t50-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-,76-,77-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWDOXCVVHITIW-KBACZRJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H143N27O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2051.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。